

# Application Notes and Protocols for Pico145 in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pico145**, also known as HC-608 and Zerencotrep, is a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) channels, specifically targeting TRPC1, TRPC4, and TRPC5.[1][2] These channels, particularly TRPC5, are implicated in the pathogenesis of various kidney diseases. TRPC5 channels are expressed in podocytes, specialized cells that are crucial for the integrity of the kidney's filtration barrier.[3][4] In pathological conditions, the activation of TRPC5 leads to a cascade of events that disrupt the podocyte actin cytoskeleton, causing foot process effacement, podocyte loss, and consequently, proteinuria – a hallmark of many progressive kidney diseases like Focal Segmental Glomerulosclerosis (FSGS).[2][5] **Pico145**, by inhibiting TRPC5, presents a promising therapeutic strategy to protect podocytes and ameliorate kidney damage.[4][5] These application notes provide detailed protocols for utilizing **Pico145** in both in vitro and in vivo models of kidney disease.

# **Mechanism of Action in Kidney Disease**

The therapeutic potential of **Pico145** in kidney disease stems from its ability to block the detrimental effects of TRPC5 channel activation in podocytes. The underlying mechanism involves the following signaling pathway:





Click to download full resolution via product page

Figure 1: TRPC5 Signaling Pathway in Podocytes.

# **Quantitative Data**

The following table summarizes the inhibitory potency of **Pico145** against various TRPC channels. This data highlights the pM to low nM potency and selectivity of **Pico145**.

| Channel Target | Agonist                           | Cell Type    | IC50 Value | Reference |
|----------------|-----------------------------------|--------------|------------|-----------|
| TRPC4          | (-)-Englerin A                    | HEK 293      | 0.349 nM   | [2]       |
| TRPC5          | (-)-Englerin A                    | HEK 293      | 1.3 nM     | [2]       |
| TRPC4-TRPC1    | (-)-Englerin A                    | HEK 293 Tet+ | 0.03 nM    | [2]       |
| TRPC5-TRPC1    | (-)-Englerin A                    | HEK 293 Tet+ | 0.2 nM     | [2]       |
| TRPC4-TRPC1    | Sphingosine 1-<br>phosphate (S1P) | -            | 0.011 nM   | [2]       |

# **Experimental Protocols**

In Vitro Protocol: Pico145 in a Podocyte Injury Model



This protocol describes the use of **Pico145** to mitigate podocyte injury induced by protamine sulfate (PS), a substance known to cause podocyte foot process effacement.

#### 1. Cell Culture:

- Culture immortalized mouse or human podocytes in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- For differentiation, incubate cells at 37°C without interferon-y for 10-14 days.
- 2. Induction of Podocyte Injury:
- Plate differentiated podocytes in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy).
- Induce injury by treating the cells with 300 μg/ml of protamine sulfate for 24 hours.[5]
- 3. Treatment with **Pico145**:
- Prepare stock solutions of Pico145 in DMSO.
- Pre-incubate podocytes with varying concentrations of Pico145 (e.g., 1 nM, 10 nM, 100 nM) for 1 hour before adding protamine sulfate.
- Maintain Pico145 in the culture medium throughout the 24-hour injury induction period.
- 4. Assessment of Podocyte Protection:
- Immunofluorescence Staining:
  - Fix cells with 4% paraformaldehyde.
  - Permeabilize with 0.1% Triton X-100.
  - Stain for actin filaments using phalloidin (e.g., Alexa Fluor 594-conjugated) and for the podocyte-specific protein synaptopodin.[5]
  - Analyze cytoskeletal structure and synaptopodin expression using fluorescence microscopy.
- Cell Viability Assay:



Assess cell viability using assays such as MTT or LDH release assays.

#### Click to download full resolution via product page

```
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; "Podocyte Culture" [label="Culture and
Differentiate\nPodocytes", fillcolor="#F1F3F4", fontcolor="#202124"];
"Pre-incubation" [label="Pre-incubate with Pico145\n(1 hr)",
fillcolor="#FBBC05", fontcolor="#202124"]; "Injury Induction"
[label="Induce Injury with\nProtamine Sulfate (24 hr)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze
Podocyte Protection", shape=parallelogram, fillcolor="#F1F3F4",
fontcolor="#202124"]; "Immunofluorescence"
[label="Immunofluorescence\n(Actin, Synaptopodin)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; "Viability Assay"
[label="Cell Viability Assay\n(MTT/LDH)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled,
fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Podocyte_Culture"; "Podocyte_Culture" -> "Pre-incubation";
"Pre-incubation" -> "Injury Induction"; "Injury Induction" ->
"Analysis"; "Analysis" -> "Immunofluorescence"; "Analysis" ->
"Viability Assay"; "Immunofluorescence" -> "End"; "Viability Assay" ->
"End"; }
```

Figure 2: In Vitro Experimental Workflow.

## In Vivo Protocol: Pico145 in a Rodent Model of FSGS

This protocol outlines the use of **Pico145** in a puromycin aminonucleoside (PAN)-induced nephrosis rat model, which mimics aspects of human FSGS.

- 1. Animal Model Induction:
- Use male Sprague-Dawley rats (or a similar strain).



 Induce nephrosis with a single intraperitoneal (i.p.) injection of PAN (e.g., 50 mg/kg body weight).[6]

#### 2. Pico145 Administration:

- Based on studies with similar TRPC5 inhibitors like ML204, a starting dose for Pico145 could be in the range of 10-25 mg/kg, administered twice daily via i.p. injection.[3] The optimal dose should be determined through dose-response studies.
- Begin treatment with **Pico145** on the same day as PAN injection and continue for a predefined period (e.g., 7-14 days).
- 3. Monitoring and Sample Collection:
- House rats in metabolic cages to collect 24-hour urine samples at baseline and at specified time points after PAN injection.
- At the end of the study, collect blood samples via cardiac puncture for serum analysis.
- Perfuse and harvest kidneys for histological and molecular analysis.
- 4. Assessment of Renal Function and Injury:
- Proteinuria: Measure urinary protein concentration and calculate the urine protein-tocreatinine ratio.
- Serum Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function.
- Histology:
  - Fix kidney sections in 4% paraformaldehyde and embed in paraffin.
  - Perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to evaluate glomerulosclerosis and interstitial fibrosis.
  - Use transmission electron microscopy to examine podocyte foot process effacement.
- Immunohistochemistry/Western Blotting: Analyze the expression of podocyte markers (e.g., nephrin, podocin) and fibrosis markers (e.g., collagen I, α-SMA).





Click to download full resolution via product page

Figure 3: In Vivo Experimental Workflow.



## Conclusion

**Pico145** is a powerful research tool for investigating the role of TRPC1/4/5 channels in the pathophysiology of kidney diseases. Its high potency and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at understanding disease mechanisms and evaluating novel therapeutic strategies. The protocols provided here offer a framework for researchers to explore the potential of **Pico145** in various kidney disease models. Further optimization of dosages and treatment regimens may be necessary depending on the specific model and experimental goals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Pico145 in Kidney Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069070#pico145-application-in-studying-kidney-disease-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com